Fluoroethane

Vue d'ensemble

Description

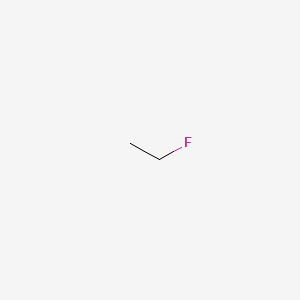

Fluoroethane, also known as ethyl fluoride, is a hydrofluorocarbon with the chemical formula C2H5F. It is a volatile derivative of ethane and appears as a colorless, odorless, and flammable gas at room temperature.

Mécanisme D'action

Target of Action

Fluoroethane, also known as ethyl fluoride, is a hydrofluorocarbon with the chemical formula C2H5F . It is a volatile derivative of ethane It’s known that this compound can cause asphyxiation by displacing oxygen in the air .

Mode of Action

It is known to be incompatible with most strong reducing agents and oxidizers, and may be incompatible with many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides . This suggests that this compound may interact with these substances, potentially leading to chemical reactions or changes in their properties.

Biochemical Pathways

As a member of the wider class of substances known as fluorinated organic compounds , it may have similar effects on biochemical pathways as other members of this class

Result of Action

This compound can cause asphyxiation by displacing oxygen in the air . This suggests that its primary molecular and cellular effect is to reduce the availability of oxygen to cells, potentially leading to hypoxia and associated cellular damage.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the concentration of this compound in the environment would directly affect its absorption and distribution in the body. Additionally, the presence of other gases or substances in the environment could potentially interact with this compound, affecting its stability and action. Furthermore, this compound has a global warming potential, indicating its environmental impact .

Analyse Biochimique

Biochemical Properties

It is known to interact with various enzymes and proteins, potentially influencing their function . The nature of these interactions is complex and may involve changes in the conformation or activity of these biomolecules .

Cellular Effects

Fluoroethane can have diverse effects on cells and cellular processes. It may influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions can lead to changes in cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This may be due to the compound’s stability, degradation, and long-term effects on cellular function . Both in vitro and in vivo studies are needed to fully understand these temporal effects .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. High doses may have toxic or adverse effects, while lower doses may have different effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It may interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: This involves the reaction of ethyl chloride with mercury(II) fluoride (Hg2F2) to produce fluoroethane and mercury(II) chloride (Hg2Cl2) .

Industrial Production Methods: Industrial production of this compound typically involves the reaction of ethanol with hydrogen fluoride (HF) in the presence of sulfuric acid (H2SO4) or antimony pentafluoride (SbF5) as catalysts. The reaction conditions include elevated temperatures to facilitate the conversion .

Analyse Des Réactions Chimiques

Types of Reactions: Fluoroethane undergoes various chemical reactions, including:

Combustion: this compound can combust in the presence of oxygen to produce carbon dioxide, water, and hydrogen fluoride.

Substitution: this compound can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Combustion: Requires oxygen and an ignition source.

Substitution: Common reagents include nucleophiles such as hydroxide ions (OH-) or amines.

Major Products:

Combustion: Carbon dioxide (CO2), water (H2O), and hydrogen fluoride (HF).

Substitution: Depending on the nucleophile, products can include ethanol (if OH- is used) or ethylamine (if an amine is used)

Applications De Recherche Scientifique

Fluoroethane has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other fluorinated compounds.

Biology: Investigated for its potential use in biological assays and as a labeling agent in molecular biology.

Medicine: Explored for its anesthetic properties and potential use in medical imaging.

Industry: Utilized in the production of refrigerants and as a blowing agent in the manufacture of foam products

Comparaison Avec Des Composés Similaires

- Fluoromethane (CH3F)

- Fluoropropane (C3H7F)

- 1,1-Difluoroethane (C2H4F2)

- 1,2-Dithis compound (C2H4F2)

- 1,1,1-Trithis compound (C2H3F3)

- 1,1,2-Trithis compound (C2H3F3)

- Vinyl fluoride (C2H3F)

Comparison: this compound is unique among these compounds due to its specific balance of volatility and reactivity. It has a lower boiling point compared to fluoropropane and difluoroethanes, making it more suitable for applications requiring rapid vaporization. Additionally, its single fluorine atom provides a distinct reactivity profile, allowing for selective substitution reactions .

Activité Biologique

Fluoroethane, a fluorinated hydrocarbon, is commonly used as a refrigerant and in aerosol propellants. Its biological activity has been the subject of various studies, particularly concerning its toxicity and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting key findings from research studies, case studies, and relevant data tables.

This compound (C₂H₅F) is a colorless gas at room temperature with low toxicity levels when compared to other halogenated hydrocarbons. However, its metabolism in biological systems can lead to the formation of toxic metabolites. The primary mechanism of action involves the interaction with cytochrome P450 enzymes, which can convert this compound into reactive intermediates that may induce cellular damage.

Acute Toxicity

Research indicates that this compound exhibits low acute toxicity in humans; however, animal studies reveal varying results. For instance:

- Inhalation Studies : A study on rats exposed to this compound showed no significant respiratory effects at concentrations below 1,000 ppm for short durations. However, higher concentrations led to increased serum citrate levels, indicating potential metabolic disturbances .

- Neurotoxicity : Acute exposure to this compound did not result in observable neurotoxic effects in controlled studies involving human volunteers .

Chronic Exposure Effects

Long-term exposure to this compound has been associated with several adverse health effects:

- Inflammation and Immune Response : Chronic exposure has been shown to elevate pro-inflammatory cytokines and impair immune responses in aquatic organisms such as fish, indicating potential ecological impacts .

- Renal Toxicity : In rodent models, chronic exposure to fluoride compounds related to this compound resulted in renal damage characterized by elevated biomarkers of kidney injury .

Case Study 1: Fluoroacetate-Mediated Toxicity

A significant case study examined the toxicity of various fluorinated ethanes, including this compound. The findings indicated that certain fluorinated compounds could produce severe toxicity through inhalation routes. Specifically, compounds like 1,2-dithis compound demonstrated high acute toxicity with lethal concentrations observed at low ppm levels .

| Compound | 4-Hour LC50 (ppm) |

|---|---|

| 1,2-Dithis compound | <100 |

| 1-Chloro-2-fluoroethane | <100 |

| 1-Bromo-2-fluoroethane | <100 |

| 1,1-Dithis compound (HFC-152a) | >400,000 |

Case Study 2: Fluoride Exposure in Aquatic Organisms

A study on the effects of fluoride exposure from this compound on fish demonstrated significant alterations in immune function. The study found that fluoride induced apoptosis in leukocytes and altered the structure-function relationship of lymphoid organs .

Therapeutic Potential

Despite its toxicological profile, some fluorinated compounds derived from this compound have shown promise in medicinal chemistry:

- Antiviral Activity : Certain fluorinated nucleosides exhibit potent antiviral activity against herpes simplex virus (HSV), suggesting that modifications of this compound derivatives could lead to new therapeutic agents .

- Cancer Research : Fluorinated triazole analogs have been identified as potential candidates for cancer therapy due to their ability to inhibit specific tyrosine kinases involved in tumor growth .

Propriétés

IUPAC Name |

fluoroethane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5F/c1-2-3/h2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHCBBWUQDAVSMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5F | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | ETHYL FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3424 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059857 | |

| Record name | Fluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

48.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl fluoride appears as a colorless, odorless, flammable gas. Can cause asphyxiation by the displacement of air. Exposure of the container to prolonged heat or fire may cause it to rupture violently and rocket., Colorless odorless gas; [CAMEO] | |

| Record name | ETHYL FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3424 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluoroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20780 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

353-36-6 | |

| Record name | ETHYL FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3424 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluoroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=353-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000353366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluoroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.938 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUOROETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XO7SPI984C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the basic structure of fluoroethanes?

A1: Fluoroethanes are derivatives of ethane (C₂H₆) where one or more hydrogen atoms are replaced by fluorine atoms.

Q2: Can you provide examples of different fluoroethanes and their molecular formulas?

A2: Certainly! Examples include:

Q3: How does the position of fluorine atoms influence the properties of fluoroethanes?

A3: The position of fluorine atoms significantly impacts the physical and chemical properties of fluoroethanes. For instance, 1,2-difluoroethane exhibits a gauche conformation preference due to electrostatic interactions between fluorine atoms [], while 1-chloro-2-fluoroethane favors an anti conformation [].

Q4: What spectroscopic techniques are useful for studying fluoroethanes?

A4: Various spectroscopic techniques provide insights into the structure and properties of fluoroethanes:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR helps determine conformational equilibria and barriers to rotation in halogenated ethanes, including fluoroethanes [].

- Infrared (IR) Spectroscopy: IR spectroscopy reveals information about vibrational modes and conformational preferences in fluoroethanes. For example, studies on 1-chloro-2-fluoroethane have used high-resolution IR spectroscopy to investigate vibrational mode coupling in its gauche and trans conformers [].

- Microwave Spectroscopy: This technique provides precise structural information, including bond lengths and angles. For instance, the microwave spectrum of 1-bromo-1-fluoroethane provided insights into its structure and electronic properties [].

- Vacuum Ultraviolet (VUV) and Photoelectron Spectroscopy: These techniques offer information about electronic structures and ionization potentials, shedding light on the bonding characteristics of fluoroethanes [].

Q5: What are the common applications of fluoroethanes?

A5: Fluoroethanes find use in various applications, including:

- Refrigerants: Several fluoroethanes, such as 1,1,1,2-tetrathis compound (HFC-134a) and pentathis compound (HFC-125), serve as refrigerants, replacing ozone-depleting chlorofluorocarbons (CFCs) [, , ].

- Foam-blowing agents: Certain fluoroethanes are employed as blowing agents in the production of foams [, ].

- Propellants: Some fluoroethanes act as propellants in aerosol products [].

- Solvents and cleaning agents: Fluoroethanes can serve as solvents in industrial applications [, ].

Q6: How does the stability of fluoroethanes under various conditions impact their applications?

A6: The stability of fluoroethanes is crucial for their performance. For instance, their resistance to hydrolysis and thermal decomposition is essential for their use as refrigerants.

Q7: Are there any concerns regarding the compatibility of fluoroethanes with certain materials?

A7: Yes, material compatibility is an important consideration. Some fluoroethanes may exhibit compatibility issues with specific plastics and metals. For example, certain refrigerant blends have been developed to address compatibility concerns [].

Q8: How are fluoroethanes metabolized in living organisms?

A8: Fluoroethanes are primarily metabolized via cytochrome P450-catalyzed oxidation of C-H bonds, leading to the formation of acyl halides which are further hydrolyzed to excretable carboxylic acids. Halogenated aldehydes formed during metabolism can be oxidized to halogenated carboxylic acids or reduced to halogenated alcohols, which are then excreted in urine [].

Q9: What is the environmental impact of fluoroethanes, particularly concerning ozone depletion?

A9: While many fluoroethanes are designed as replacements for ozone-depleting CFCs, some HCFCs still possess ozone depletion potential, albeit significantly lower than CFCs. The development of HFCs with no ozone depletion potential is ongoing [, ].

Q10: Are there any regulations in place regarding the use and disposal of fluoroethanes?

A10: Yes, the Montreal Protocol, an international treaty, regulates the production and consumption of ozone-depleting substances, including many fluoroethanes. This protocol aims to phase out these substances to protect the ozone layer [].

Q11: How is computational chemistry used to study fluoroethanes?

A11: Computational methods provide valuable insights into the properties and behavior of fluoroethanes.

- Ab initio calculations: These calculations, based on quantum mechanics, help determine molecular geometries, dipole moments, vibrational frequencies, and infrared intensities of fluoroethanes []. These calculations are valuable for predicting the properties of new this compound compounds and understanding their behavior.

- Molecular mechanics calculations: These calculations, based on classical physics, are useful for exploring the conformational energy landscape of fluoroethanes. They can be used to predict the relative stability of different conformers and the barriers to rotation around single bonds [].

- Molecular dynamics (MD) simulations: MD simulations simulate the movement of atoms and molecules over time, providing insights into the dynamic behavior of fluoroethanes in different environments [].

Q12: Can you provide examples of how computational chemistry has been applied to specific fluoroethanes?

A12: Of course! For example:

- 1,2-Dithis compound: Ab initio calculations have been used to investigate the gauche conformational preference in 1,2-dithis compound [, ].

- 1-chloro-2-fluoroethane: Ab initio calculations have been employed to study the conformational preferences and hyperconjugative interactions in 1-chloro-2-fluoroethane [].

- This compound hydrates: Molecular dynamics simulations have been used to explore the stability and structure of this compound hydrates, which are relevant for applications such as water desalination [].

Q13: What are the primary reactions involving fluoroethanes?

A13: Fluoroethanes can participate in several reactions, including:

- Elimination reactions: Fluoroethanes can undergo elimination reactions to form alkenes. For example, 1,2-dithis compound can eliminate hydrogen fluoride to produce vinyl fluoride [].

Q14: Can you provide an example of a reaction mechanism involving this compound?

A14: One example is the thermal decomposition of 1,2-dithis compound to yield vinyl fluoride and hydrogen fluoride. This reaction proceeds via a four-centered transition state, involving the breaking of a C-H bond and a C-F bond and the formation of a C=C bond and an H-F bond [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.